N-[2-(propan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide
Description
N-[2-(Propan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 2-isopropylphenyl group at the N-position and a 1H-tetrazole moiety at the 3-position of the benzamide scaffold (Figure 1). The tetrazole group, a nitrogen-rich heterocycle, enhances hydrogen-bonding capacity and metal-coordination properties, making the compound relevant in catalysis and medicinal chemistry .
Properties
Molecular Formula |
C17H17N5O |
|---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
N-(2-propan-2-ylphenyl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H17N5O/c1-12(2)15-8-3-4-9-16(15)19-17(23)13-6-5-7-14(10-13)22-11-18-20-21-22/h3-12H,1-2H3,(H,19,23) |
InChI Key |
CVTIBTCPGXKVDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(propan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole derivative is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(propan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-[2-(propan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(propan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Functional Groups
The structural diversity of benzamide derivatives lies in their substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
Spectroscopic and Physicochemical Data
- Target Compound : Expected IR peaks for amide C=O (~1670 cm⁻¹) and tetrazole C-N (~1350 cm⁻¹). ¹H NMR would show aromatic protons (δ 7.5–8.2 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm) .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : NMR peaks at δ 1.3 (s, 6H, C(CH₃)₂) and δ 3.5 (s, 2H, CH₂OH).
- Imidazolyl Benzamide : IR shows NHCO (3265 cm⁻¹) and CO (1678 cm⁻¹), with MS m/z 284 [M⁺] .
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